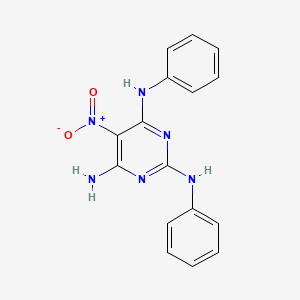![molecular formula C10H10ClN3O B2725803 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine CAS No. 1005563-37-0](/img/structure/B2725803.png)
1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including compounds related to 1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine, have been extensively studied. These studies involve various spectroscopic techniques such as FT-IR, UV-visible, proton NMR, mass spectroscopy, and X-ray crystallography (Titi et al., 2020).
Antimicrobial and Antifungal Activities
- Some pyrazole derivatives exhibit significant antimicrobial and antifungal activities. Research has identified pharmacophore sites within these compounds that contribute to their bioactivity against various microbes (Habib et al., 2013).
Anticancer Properties
- Certain pyrazole derivatives demonstrate potential as anticancer agents. Studies have explored their cytotoxic activities against various cancer cell lines, providing insights into their mechanism of action and therapeutic potential (Deady et al., 2003).
Neuroprotective Agent Research
- Research on compounds structurally similar to this compound includes the study of neuroprotective agents for ischemia-reperfusion damage, which is crucial for understanding and treating neurological damage following strokes (Kim et al., 2002).
Novel Synthetic Methods
- The development of novel synthetic methods for pyrazole derivatives, including green synthesis approaches, has been a significant area of research. These methods focus on efficiency, yield, and reducing environmental impact (Yadav et al., 2021).
Structural and Computational Analysis
- Computational and structural analyses of pyrazole derivatives provide insights into their physical and chemical properties. Such studies are vital for understanding the electronic structure and potential applications of these compounds (Kanwal et al., 2022).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets by mimicking or inhibiting the function of certain biochemicals, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect pathways related to growth and development in certain organisms .
Pharmacokinetics
A compound with a similar structure was found to absorb well from the oral route and remain stable at ambient temperature and physiological ph .
Result of Action
Similar compounds have been known to induce changes in growth patterns and cause oxidative stress in certain organisms .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and light can influence the action and stability of similar compounds .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXRETURATBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=C(C=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
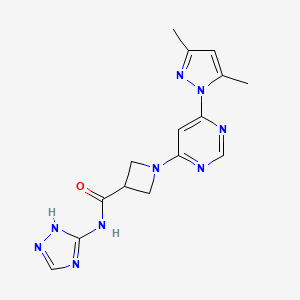
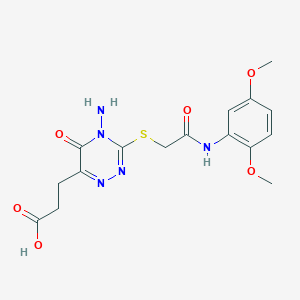
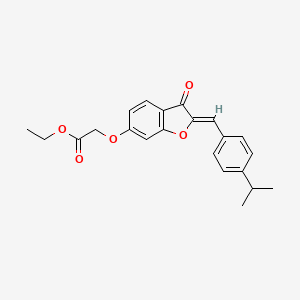
![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)
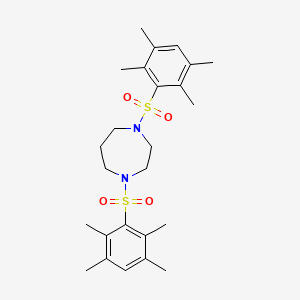

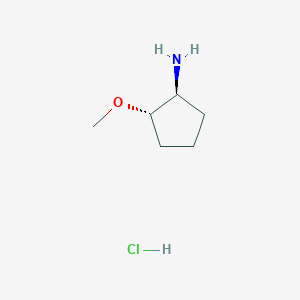
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)
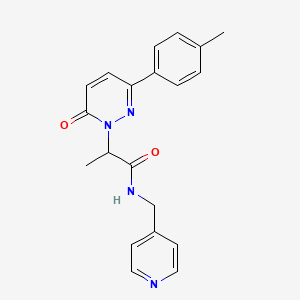
![N-Fmoc-[(1R,3R,4S,6S)-4-amino-7,7-dimethylbicyclo[4.1.0]hept-3-yl]acetic acid](/img/structure/B2725741.png)

